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Compound of Interest

Methyl 2-hydroxy-4-
Compound Name:
phenylbenzoate

Cat. No.: B176660

An In-depth Technical Guide to Methyl 2-
hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in
medicinal chemistry and materials science. This technical guide provides a comprehensive
overview of its physical and chemical properties, a proposed synthetic pathway, and expected
analytical characteristics. Due to the limited availability of specific experimental data for this
compound in publicly accessible literature, this guide combines established information with
theoretical and extrapolated data based on analogous compounds.

Chemical Identity and Structure

Methyl 2-hydroxy-4-phenylbenzoate is an organic compound featuring a biphenyl core
structure with a hydroxyl and a methyl ester functional group.

o |[UPAC Name: Methyl 2-hydroxy-4-phenylbenzoate

o CAS Number: 117369-94-5
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Molecular Formula: C14H1203

Molecular Weight: 228.24 g/mol

Canonical SMILES: COC(=0)C1=C(C=C(C=C1)C2=CC=CC=C2)O

InChl Key: InChl=1S/C14H1203/c1-17-14(16)12-7-6-11(9-13(12)15)10-4-2-3-5-8-10
Structure:
Caption: 2D Chemical Structure of Methyl 2-hydroxy-4-phenylbenzoate.

Physical and Chemical Properties

Specific experimental data for the physical properties of Methyl 2-hydroxy-4-phenylbenzoate
are not readily available. The data presented in the following table is largely predicted or
extrapolated from structurally similar compounds.

Property Value Source/Method
Molecular Weight 228.24 g/mol Calculated
Expected to be a solid at room Based on similar biphenyl
Appearance S
temperature derivatives
Melting Point Data not available
Boiling Point Data not available
Expected to be soluble in
B common organic solvents like Based on general properties of
Solubility

DMSO, DMF, and alcohols. phenylbenzoates

Poorly soluble in water.

The phenolic hydroxyl group is ] o
pKa o General chemical principles
expected to be weakly acidic.

Proposed Synthesis Protocol: Suzuki-Miyaura
Cross-Coupling

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b176660?utm_src=pdf-body
https://www.benchchem.com/product/b176660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-
Miyaura cross-coupling reaction. This approach would involve the palladium-catalyzed reaction
of a phenylboronic acid with a halogenated methyl hydroxybenzoate derivative.

Reaction Scheme:

Methyl 4-bromo-2-hydroxybenzoate + Phenylboronic acid - Methyl 2-hydroxy-4-
phenylbenzoate

Detailed Experimental Protocol:

e Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-
hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as
potassium carbonate (K2COs, 2.0 eq) or potassium phosphate (KsPOas, 2.0 eq).

e Solvent and Catalyst: Add a degassed solvent system, typically a mixture of an organic
solvent (e.g., toluene, dioxane, or DMF) and water. Add a palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.02-0.05 eq) or [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.02-0.05 eq).

 Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15
minutes.

o Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers
with brine, dry over anhydrous sodium sulfate (Naz2S0Oa4), and concentrate under reduced
pressure.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 2-
hydroxy-4-phenylbenzoate.

Experimental Workflow Diagram:
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Caption: Proposed workflow for the synthesis of Methyl 2-hydroxy-4-phenylbenzoate via
Suzuki-Miyaura cross-coupling.

Expected Analytical and Spectral Data

While experimental spectra for Methyl 2-hydroxy-4-phenylbenzoate are not available, the
following section details the expected spectral characteristics based on its structure and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1HNMR:
o Asinglet for the methyl ester protons (-OCHs) is expected around 3.8-4.0 ppm.

o Asinglet for the phenolic hydroxyl proton (-OH) is expected, with its chemical shift being
concentration-dependent and likely appearing downfield.

o A series of aromatic protons in the range of 6.8-8.0 ppm. The specific splitting patterns
would depend on the coupling constants between the protons on both phenyl rings. The
protons on the substituted ring will show a more complex pattern due to the varied
electronic environments.

e 1BC NMR:
o Asignal for the methyl ester carbon (-OCH?s) is expected around 50-55 ppm.
o The carbonyl carbon of the ester (-C=0) should appear in the range of 165-170 ppm.

o A series of signals for the aromatic carbons will be present in the 110-160 ppm range. The
carbon attached to the hydroxyl group will be shifted downfield.
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Infrared (IR) Spectroscopy:

A broad absorption band in the region of 3200-3600 cm~* corresponding to the O-H
stretching of the phenolic hydroxyl group.

e A strong absorption band around 1680-1720 cm~* due to the C=0 stretching of the ester
functional group.

o Several sharp absorption bands in the 1450-1600 cm~1 region corresponding to C=C
stretching in the aromatic rings.

C-0 stretching bands are expected in the 1000-1300 cm~1 region.
Mass Spectrometry (MS):

e The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) at
m/z = 228. Subsequent fragmentation may involve the loss of the methoxy group (-OCH?s) or
the entire methoxycarbonyl group (-COOCHS3).

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature regarding the biological
activity or signaling pathway involvement of Methyl 2-hydroxy-4-phenylbenzoate. However,
the phenylbenzoate scaffold is present in various biologically active molecules. Derivatives of
phenylbenzoate have been investigated for a range of activities, including antimicrobial and
anticancer properties. The presence of the hydroxyl and phenyl substituents could make this
molecule a candidate for further investigation in drug discovery programs, potentially as a
building block for more complex molecules.

Conclusion

Methyl 2-hydroxy-4-phenylbenzoate is a compound of interest with a well-defined chemical
structure. While specific experimental data on its physical properties and biological activities
are scarce, this guide provides a solid foundation for researchers by outlining its key chemical
characteristics, a robust synthetic strategy, and expected analytical data. Further experimental
investigation is warranted to fully characterize this compound and explore its potential
applications.
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 To cite this document: BenchChem. [Physical and chemical properties of "Methyl 2-hydroxy-
4-phenylbenzoate"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176660#physical-and-chemical-properties-of-methyl-
2-hydroxy-4-phenylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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